3-Amino-2,6-dichlorophenol
Overview
Description
3-Amino-2,6-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an amino group is substituted at the 3 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Amino-2,6-dichlorophenol (ADCP) is a complex compound with multiple potential targets. It’s often used as an intermediate in the synthesis of various compounds, including pesticides and pharmaceuticals .
Mode of Action
It’s known that adcp can interact with biological systems, leading to various physiological changes . More research is needed to elucidate the specific interactions between ADCP and its targets.
Biochemical Pathways
ADCP is involved in several biochemical pathways due to its role as an intermediate in the synthesis of other compounds . For instance, it’s used in the synthesis of fluorinated compounds .
Result of Action
ADCP has been reported to induce prominent renal corticomedullary necrosis in vivo, making it a potent acute nephrotoxicant . In vitro, exposure to ADCP increases lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations of 0.05 mM or greater .
Biochemical Analysis
Biochemical Properties
It is known that mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway
Cellular Effects
It is known that 4-Amino-2,6-dichlorophenol, a related compound, is a potent acute nephrotoxicant in vivo, inducing prominent renal corticomedullary necrosis . In vitro, exposure to 4-Amino-2,6-dichlorophenol increases lactate dehydrogenase (LDH) release from rat renal cortical slices at 0.05 mM or greater .
Temporal Effects in Laboratory Settings
It is known that the removal efficiency of 2,6-dichlorophenol decreases with increasing dose rate at all initial concentrations of 0.5, 1, and 2 g L−1 .
Dosage Effects in Animal Models
It is known that 4-Amino-2,6-dichlorophenol is a potent acute nephrotoxicant in vivo .
Metabolic Pathways
It is known that mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway .
Transport and Distribution
It is known that 4-Amino-2,6-dichlorophenol causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Subcellular Localization
It is known that proteins can be localized in different cellular compartments based on their amino acid sequences
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2,6-dichlorophenol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol in the presence of platinum deposited on carbon. This reaction is carried out in a diethylene glycol ether solvent under controlled temperature conditions to avoid the instability of the nitro derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of platinum on carbon as a catalyst is preferred due to its efficiency in promoting the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
3-Amino-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
- 2,6-Dichlorophenol
- 4-Amino-2,6-dichlorophenol
- 2,4-Dichlorophenol
Comparison: 3-Amino-2,6-dichlorophenol is unique due to the presence of both amino and dichloro substituents on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,6-dichlorophenol is primarily used as an intermediate in chemical synthesis, the amino group in this compound allows for additional reactivity and potential biological activity .
Properties
IUPAC Name |
3-amino-2,6-dichlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVUWQZPPDNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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